(S)-(-)-5-Fluorowillardiine hydrochloride (CAS: 140187-23-1) is a highly potent, selective agonist for the AMPA-type ionotropic glutamate receptors (iGluRs), specifically targeting the GluA1 (hGluR1) and GluA2 (hGluR2) subunits. Unlike endogenous glutamate or standard AMPA, this synthetic uracil-derivative amino acid exhibits sub-micromolar affinity and distinct desensitization kinetics, making it a critical tool for isolating AMPA-mediated currents [1]. Procuring the hydrochloride salt form is particularly advantageous for laboratory workflows, as it ensures rapid, reliable aqueous solubility up to 50 mM, eliminating the need for organic solvents like DMSO that can perturb delicate lipid bilayers during patch-clamp electrophysiology or live-cell imaging .
Substituting (S)-(-)-5-Fluorowillardiine hydrochloride with non-fluorinated (S)-willardiine or standard AMPA fundamentally alters receptor binding dynamics and efficacy. The non-fluorinated analog suffers from significantly lower potency, requiring higher concentrations that increase the risk of off-target effects [1]. Furthermore, substituting with larger halogenated derivatives, such as iodowillardiine, prevents the complete closure of the ligand-binding domain (LBD) cleft, failing to trap the receptor in its fully activated state [2]. From a handling perspective, utilizing the free base form instead of the hydrochloride salt drastically reduces aqueous solubility, forcing researchers to use DMSO; this solvent dependency can introduce severe artifacts in sensitive electrophysiological recordings and excitotoxicity assays, rendering generic free-base substitution unacceptable for rigorous neuropharmacological procurement.
(S)-(-)-5-Fluorowillardiine demonstrates exceptional binding affinity for AMPA receptors compared to kainate receptors. Quantitative assays reveal Ki values of 14.7 nM for hGluR1 and 25.1 nM for hGluR2, contrasted with a drastically lower affinity (Ki = 1820 nM) for the hGluR5 kainate receptor subunit[1]. This represents a >70-fold selectivity for AMPA over kainate receptors, a differentiation strength that standard AMPA or mixed agonists cannot reliably achieve in complex neuronal populations.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | 14.7 nM (hGluR1), 25.1 nM (hGluR2) |
| Comparator Or Baseline | hGluR5 (1820 nM) |
| Quantified Difference | >70-fold selectivity for AMPA over kainate receptors |
| Conditions | Radioligand binding assays on human recombinant receptors |
Ensures precise pharmacological isolation of AMPA-mediated currents without confounding noise from kainate receptors.
The size of the halogen substituent at the 5-position of the willardiine ring directly dictates the degree of closure in the AMPA receptor's ligand-binding domain (LBD). (S)-5-Fluorowillardiine, possessing the smallest halogen (fluorine), drives a near-complete cleft closure, resulting in maximal intrinsic efficacy [1]. In contrast, bulkier analogs like (S)-5-iodowillardiine physically obstruct full closure, acting as partial agonists.
| Evidence Dimension | LBD Cleft Closure and Intrinsic Efficacy |
| Target Compound Data | (S)-5-Fluorowillardiine (Full cleft closure, high efficacy) |
| Comparator Or Baseline | (S)-5-Iodowillardiine (Partial cleft closure, lower efficacy) |
| Quantified Difference | Fluorine substitution enables maximal structural activation compared to bulky iodine |
| Conditions | X-ray crystallography and electrophysiology with cyclothiazide |
Crucial for structural biologists and biophysicists needing to stabilize the fully activated, closed-cleft conformation of the AMPA receptor.
The procurement of the hydrochloride salt of (S)-5-Fluorowillardiine is driven by its superior solubility profile. The HCl salt readily dissolves in aqueous solutions (or dilute 1.1 eq NaOH) up to 50 mM . Conversely, the free base form exhibits poor aqueous solubility, often necessitating the use of DMSO. Because even low concentrations of DMSO can alter cell membrane fluidity and baseline ion channel activity, the HCl salt is mandatory for artifact-free patch-clamp recordings .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Hydrochloride salt (Soluble up to 50 mM in aqueous/dilute base) |
| Comparator Or Baseline | Free base (Requires organic solvents like DMSO for high concentrations) |
| Quantified Difference | Complete elimination of DMSO dependency for stock solutions |
| Conditions | Preparation of >10 mM stock solutions for in vitro assays |
Prevents solvent-induced artifacts in sensitive patch-clamp electrophysiology and live-cell imaging.
Fluorination at the 5-position significantly enhances the neurotoxic potency of the willardiine scaffold, directly improving assay reproducibility. While the non-fluorinated (S)-willardiine requires high concentrations (EC50 ~44.8 µM) that can trigger off-target receptor activation and increase baseline noise, (S)-5-Fluorowillardiine induces robust AMPA-mediated neurotoxicity at sub-micromolar to low-micromolar concentrations [1]. This heightened potency allows for precise, low-dose applications, minimizing off-target interference and ensuring highly reproducible excitotoxicity models.
| Evidence Dimension | Agonist Potency (EC50) and Assay Noise |
| Target Compound Data | (S)-5-Fluorowillardiine (Sub-micromolar potency, low off-target noise) |
| Comparator Or Baseline | (S)-Willardiine (EC50 ~44.8 µM, higher risk of off-target activation) |
| Quantified Difference | >10-fold increase in potency, enabling lower dosing and cleaner assay windows |
| Conditions | In vitro excitotoxicity assays in cultured cortical neurons |
Ensures high reproducibility and clean data in neurodegeneration models by minimizing the off-target effects associated with high-dose agonist applications.
Leveraging the DMSO-free solubility of the hydrochloride salt and its high affinity, this compound is a highly suitable choice for recording isolated AMPA receptor currents and studying desensitization kinetics in acute brain slices or cultured neurons .
Due to its ability to induce maximal ligand-binding domain (LBD) cleft closure, it is a highly effective agonist for stabilizing the fully activated conformation of AMPA receptors in Cryo-EM and X-ray crystallography studies [1].
Its high potency and >70-fold selectivity over kainate receptors make it a precise agent for inducing targeted AMPA-mediated excitotoxicity in models of neurodegenerative diseases, such as ALS or ischemia, without confounding NMDA or kainate activation [2].
Serves as a highly reliable, stable baseline agonist in high-throughput screening assays designed to identify and characterize positive allosteric modulators (PAMs), such as ampakines or cyclothiazide derivatives, due to its well-defined desensitization profile[3].
Irritant